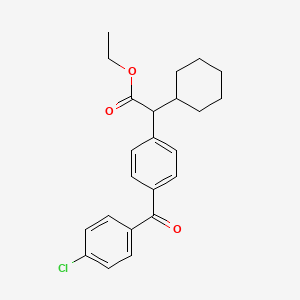
KC 9432
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KC 9432 is an organic compound with a complex structure, featuring a chlorobenzoyl group, a phenyl ring, and a cyclohexylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of KC 9432 typically involves multi-step organic reactions. One common method includes the esterification of 4-(4-chlorobenzoyl)benzoic acid with ethyl cyclohexylacetate under acidic conditions. The reaction may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: KC 9432 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Aplicaciones Científicas De Investigación
KC 9432 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of KC 9432 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparación Con Compuestos Similares
- Ethyl 4-chlorobenzoylacetate
- Ethyl 2-cyclohexylacetate
- 4-(4-chlorobenzoyl)benzoic acid
Comparison: KC 9432 is unique due to its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
75539-58-1 |
|---|---|
Fórmula molecular |
C23H25ClO3 |
Peso molecular |
384.9 g/mol |
Nombre IUPAC |
ethyl 2-[4-(4-chlorobenzoyl)phenyl]-2-cyclohexylacetate |
InChI |
InChI=1S/C23H25ClO3/c1-2-27-23(26)21(16-6-4-3-5-7-16)17-8-10-18(11-9-17)22(25)19-12-14-20(24)15-13-19/h8-16,21H,2-7H2,1H3 |
Clave InChI |
IUWJIUJGHUTSKK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1CCCCC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC(=O)C(C1CCCCC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Sinónimos |
alpha-(4-(4-chlorophenyl)phenoxy) alpha-cycloheylacetic acid ethyl ester KC 9432 KC-9432 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















